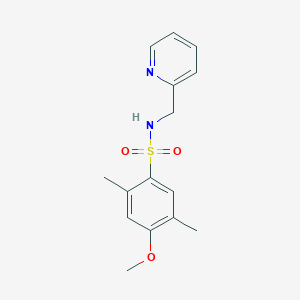
1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring substituted with a methoxy group, a sulfonyl group, and a dihydroimidazole ring fused with a phenyl group. Its complex structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole typically involves multi-step organic reactions. One common method starts with the sulfonylation of 4-methoxynaphthalene using sulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonyl derivative is then reacted with 2-phenyl-4,5-dihydroimidazole under controlled conditions to form the final product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products suitable for commercial applications.
化学反応の分析
Types of Reactions: 1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxynaphthaldehyde, while reduction of the sulfonyl group can produce 4-methoxynaphthyl sulfide.
科学的研究の応用
1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The compound’s aromatic rings allow for π-π interactions with other aromatic systems, influencing binding affinity and specificity.
類似化合物との比較
1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenylimidazole: Lacks the dihydro component, affecting its reactivity and biological activity.
1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydrothiazole: Contains a thiazole ring instead of an imidazole, leading to different chemical properties and applications.
Uniqueness: 1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole is unique due to its combination of a methoxynaphthalene moiety with a sulfonyl group and a dihydroimidazole ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological applications.
特性
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-18-11-12-19(17-10-6-5-9-16(17)18)26(23,24)22-14-13-21-20(22)15-7-3-2-4-8-15/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSDLERCPTUWLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN=C3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(Ethoxycarbonyl)-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497434.png)








